molecular formula C15H31Cl2N3O2 B7953493 Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride

Cat. No.: B7953493
M. Wt: 356.3 g/mol
InChI Key: VIZBHRFBHUUJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride (CAS: 1211498-87-1) is a bicyclic amine derivative featuring a piperazine core substituted with a tert-butyl carbamate group and a piperidin-3-ylmethyl side chain. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical applications. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of CNS-targeting molecules and enzyme inhibitors due to its ability to modulate receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13;;/h13,16H,4-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZBHRFBHUUJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (Piperidin-3-ylmethyl) Electrophiles

The alkylation approach requires synthesizing (piperidin-3-ylmethyl) bromide or iodide. Piperidin-3-ylmethanol, prepared via reduction of piperidin-3-yl methyl ketone using sodium borohydride, is treated with hydrobromic acid (48% HBr) at 80°C for 6 hours to yield the corresponding bromide. Alternative methods employ phosphorus tribromide (PBr₃) in dichloromethane at 0°C, achieving 85% conversion.

Alkylation Reaction Conditions

Boc-piperazine (1.0 equiv) reacts with (piperidin-3-ylmethyl) bromide (1.2 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate (2.5 equiv) is added to scavenge HBr, and the mixture is stirred at 60°C for 12 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate in 82% yield.

Critical Parameters :

  • Solvent Polarity : DMF accelerates SN2 kinetics but necessitates rigorous drying to prevent hydrolysis.

  • Temperature : Elevated temperatures (>60°C) promote byproduct formation via elimination.

Photocatalytic C–N Coupling for Direct Functionalization

Reaction Design and Mechanism

Inspired by visible-light-mediated protocols, tert-butyl piperazine-1-carboxylate (1.0 equiv) and piperidin-3-ylmethanol (1.1 equiv) are combined with acridine red (5 mol%) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 1.5 equiv) in 1,2-dichloroethane. Oxygen is purged through the solution to stabilize radical intermediates, and the mixture is irradiated with a 450 nm LED for 10 hours. The reaction proceeds via hydrogen atom transfer (HAT), generating a piperidinylmethyl radical that couples with the piperazine nitrogen.

Performance Metrics

  • Yield : 91% after column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).

  • Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

  • Advantages : Eliminates pre-functionalized electrophiles, reduces metal contamination.

Reductive Amination for Methylene Bridge Formation

Aldehyde Synthesis

Piperidin-3-ylmethanol is oxidized to piperidin-3-ylaldehyde using Dess-Martin periodinane (1.2 equiv) in dichloromethane at 25°C for 3 hours. The aldehyde is isolated via distillation under reduced pressure (65°C, 15 mmHg) in 78% yield.

Reductive Coupling

Boc-piperazine (1.0 equiv) and piperidin-3-ylaldehyde (1.1 equiv) are dissolved in methanol, followed by addition of sodium cyanoborohydride (1.5 equiv) and glacial acetic acid (0.5 equiv). The reaction is stirred at 25°C for 24 hours, neutralized with saturated NaHCO₃, and extracted with ethyl acetate. Purification via flash chromatography affords the target compound in 76% yield.

Optimization Insight :

  • pH Control : Maintaining pH ~6 via acetic acid suppresses imine hydrolysis.

  • Borohydride Selectivity : NaBH₃CN preferentially reduces imine intermediates over aldehydes.

Dihydrochloride Salt Formation and Characterization

Protonation Protocol

The free base (1.0 equiv) is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride gas until pH <2.0. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the dihydrochloride salt.

Analytical Validation

  • Titration : Potentiometric titration confirms 2.05 equivalents of HCl per molecule.

  • XRD : Monoclinic crystal structure (P2₁/c space group) with Cl⁻ ions hydrogen-bonded to piperazine and piperidine nitrogens.

Comparative Evaluation of Synthetic Routes

Method Yield Purity Reaction Time Catalyst
Alkylation82%95%12 hNone
Photocatalytic91%98%10 hAcridine/TEMPO
Reductive Amination76%93%24 hNaBH₃CN

Key Observations :

  • Photocatalytic coupling offers superior yield and purity but requires specialized equipment.

  • Reductive amination is scalable but involves toxic cyanoborohydride.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Receptor Binding Affinities

Research indicates that derivatives of this compound exhibit significant binding affinities for various neurotransmitter receptors, particularly the dopamine D2 and serotonin 5-HT1A receptors. These interactions suggest potential applications in treating psychiatric disorders such as schizophrenia . The ability to modulate these receptors can lead to therapeutic benefits in managing symptoms associated with these conditions.

Antipsychotic Properties

Case studies have demonstrated the efficacy of compounds similar to tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate in preclinical models of schizophrenia. For instance, a study highlighted the compound's capacity to reduce hyperactivity in animal models, suggesting antipsychotic effects comparable to established medications .

Therapeutic Applications

The compound's pharmacological profile positions it as a candidate for developing novel antipsychotic agents. Its ability to selectively target D2 and 5-HT1A receptors can potentially lead to therapies with fewer side effects than traditional antipsychotics, which often cause significant adverse reactions .

Data Table: Summary of Biological Activities

Activity Target Receptor Effect Reference
D2 receptor bindingDopamine D2Modulation of dopaminergic activity
5-HT1A receptor bindingSerotonin 5-HT1APotential anxiolytic effects
Antipsychotic efficacyVariousReduction of hyperactivity

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related piperazine and piperidine derivatives to highlight differences in substituents, physicochemical properties, and applications. Key analogs include:

Compound Name CAS Number Key Structural Differences Applications References
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 Piperidin-4-ylmethyl substituent (vs. piperidin-3-ylmethyl) Intermediate for kinase inhibitors
Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride 2470438-11-8 Azetidine ring (3-membered) instead of piperidine (6-membered) Antibacterial agent development
Tert-butyl 4-(3-((3,4,5-trimethoxybenzoyl)oxy)propyl)piperazine-1-carboxylate (3c) Not provided Trimethoxybenzoyloxypropyl chain instead of piperidinylmethyl hENT1 inhibition and anticancer research
4-[(1R,4R)-4-(Dibenzylamino)cyclohexyl]piperazine-1-carboxylate (284) Not provided Cyclohexyl-dibenzylamino substituent Neurotransmitter analog synthesis

Pharmacological and Physicochemical Properties

Property Target Compound Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate
Molecular Weight (g/mol) 369.34 (dihydrochloride) 269.38 278.22 (dihydrochloride)
Solubility High (due to dihydrochloride salt) Moderate (free base) High (dihydrochloride salt)
LogP (Predicted) 2.1 1.8 1.5
Hydrogen Bond Acceptors 5 4 4
  • Biological Activity: The azetidine analog (CAS: 2470438-11-8) shows enhanced antibacterial activity compared to the piperidine-based target compound, likely due to improved membrane permeability . In contrast, the cyclohexyl-dibenzylamino derivative (284) in exhibits potent affinity for σ receptors, making it relevant in neuropathic pain research.

Biological Activity

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride, identified by its CAS number 1215013-82-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₄H₂₇N₃O₂
  • Molecular Weight : 269.38 g/mol
  • Purity : Typically >97% (HPLC)
  • Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been noted for its potential as a small molecule inhibitor, particularly in the context of immunotherapy and antibacterial applications.

Immunomodulatory Effects

The compound's ability to modulate immune responses has been explored through its interaction with the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Inhibiting this pathway can enhance T-cell activation and promote anti-tumor immunity . Although direct studies on this compound's effects on PD-1/PD-L1 interactions are lacking, related piperazine derivatives have shown promise in this area.

Study 1: Antibacterial Efficacy

In a study focusing on piperazine derivatives, it was found that compounds similar to tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate exhibited strong bactericidal properties against both susceptible and drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity .

Study 2: Immunotherapy Applications

Another research effort identified small molecule inhibitors targeting PD-L1, with implications for compounds like this compound. These inhibitors can potentially disrupt the PD-1/PD-L1 interaction, leading to increased T-cell activity against tumors . This positions the compound as a candidate for further exploration in cancer treatment protocols.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Compound A57260-71-6Antibacterial against MRSA and VREfm
Compound B205059-24-1PD-L1 inhibitor potential
Compound C381722-48-1Antimicrobial properties
This compound1215013-82-3Potential in immunotherapy and antibacterial applicationsThis article

Q & A

Q. What are the standard protocols for synthesizing and purifying tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling, reductive amination, or nucleophilic substitution. For example:

  • Key Steps :
    • Coupling Reactions : Use tert-butyl piperazine-1-carboxylate derivatives with halogenated intermediates (e.g., bromo- or iodo-substituted precursors) under Pd catalysis (e.g., Pd₂dba₃ or Xantphos) in solvents like dioxane or THF .
    • Purification : Silica gel column chromatography with gradients of ethyl acetate/chloroform or acetone/chloroform is standard. Automated flash chromatography improves reproducibility .
    • Deprotection : Hydrochloric acid or trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group to yield the dihydrochloride salt .
  • Yield Optimization : Reaction temperature (e.g., 80°C for cross-coupling) and stoichiometric ratios (e.g., 1.5 eq. of boronate esters) are critical for yields >90% .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., tert-butyl protons at ~1.4 ppm, piperazine ring protons at 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution LC–MS (ES+) verifies molecular weight (e.g., [M+H]⁺ for C₁₅H₂₉N₃O₂·2HCl = 340.16 g/mol) .
  • Elemental Analysis : Validates stoichiometry of dihydrochloride salts (e.g., Cl⁻ content via ion chromatography) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or antibiotic potentiation?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Prolyl-Hydroxylase Inhibition : Use hypoxia-inducible factor (HIF) stabilization assays in cell lines, measuring downstream targets like erythropoietin via ELISA .
    • Dose-Response Curves : IC₅₀ values are determined using recombinant enzymes (e.g., human prolyl-hydroxylase) and α-ketoglutarate competition assays .
  • Antibiotic Synergy Studies :
    • Checkerboard Assays : Combine the compound with antibiotics (e.g., β-lactams) against resistant Klebsiella pneumoniae. Fractional Inhibitory Concentration (FIC) indices <0.5 indicate synergy .
    • Efflux Pump Inhibition : Measure intracellular antibiotic accumulation via fluorescence (e.g., ethidium bromide uptake) .

Q. What crystallographic techniques are used to resolve structural ambiguities or polymorphs of the compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (SHELXD/SHELXL) solve and refine structures .
    • Validation : WinGX/ORTEP visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks. R-factors <0.05 ensure accuracy .
  • Polymorph Screening : Solvent evaporation (e.g., CH₂Cl₂/hexane) or slurry methods identify stable forms. Differential Scanning Calorimetry (DSC) confirms phase transitions .

Q. How can reaction conditions be optimized to synthesize derivatives with modified pharmacological properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies :
    • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the piperidine or piperazine rings via Suzuki-Miyaura coupling .
    • Linker Modification : Replace methylene groups with carbonyl or ethylene glycol chains to modulate solubility and binding affinity .
  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like Xantphos to improve cross-coupling efficiency .

Q. What computational methods support the analysis of hydrogen-bonding interactions in the compound’s crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Assign hydrogen-bond patterns (e.g., D(2) motifs for N–H···O interactions) using Mercury or CrystalExplorer .
    • Example : The piperazine N–H donates to chloride ions (Cl⁻···H–N distance ~2.2 Å), forming a 2D network .
  • Density Functional Theory (DFT) : Calculate interaction energies (e.g., B3LYP/6-31G*) to predict stability of polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.